Ethyl methyl sulfide

Descripción

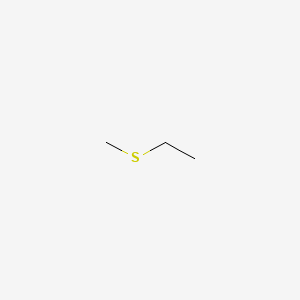

Structure

3D Structure

Propiedades

IUPAC Name |

methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEHBUMAEPOYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060794 | |

| Record name | Ethyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with cabbage odour | |

| Record name | Ethane, (methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl ethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/533/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 to 67.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohols and oils | |

| Record name | Methyl ethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/533/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.842-0.847 | |

| Record name | Methyl ethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/533/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

624-89-5 | |

| Record name | Ethyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, (methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR1GZS62TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-104.8 °C | |

| Record name | Ethyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfide (B99878) (EMS), also known as methylthioethane, is a volatile, colorless liquid with a characteristic pungent odor. As a simple thioether, it serves as a fundamental building block in organic synthesis and is a subject of interest in atmospheric chemistry and as a flavoring agent. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl methyl sulfide, including detailed experimental protocols for their determination and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical Properties

This compound is characterized by its low boiling and melting points, and its miscibility with organic solvents. The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C3H8S | [1] |

| Molecular Weight | 76.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, stench-like | [2] |

| Density | 0.842 g/mL at 25 °C | [3] |

| Boiling Point | 66-67 °C at 760 mmHg | [3] |

| Melting Point | -106 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohols and oils. | [1] |

| Vapor Pressure | 272 mmHg at 37.7 °C | [3] |

| Refractive Index (n20/D) | 1.440 | [3] |

| Flash Point | -15 °C (5 °F) - closed cup | [3] |

Experimental Protocols for Physical Property Determination

The boiling point of this compound can be accurately determined using the Thiele tube method, which requires a small amount of the sample.[4]

-

Apparatus: Thiele tube, thermometer (calibrated), small test tube, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heat-stable oil (e.g., mineral oil), ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

The density of this compound can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with this compound is measured at the same constant temperature.

-

The density of this compound is calculated using the formula: Density of EMS = (mass of EMS / mass of water) * Density of water at the measurement temperature.

-

The refractive index, a measure of how light propagates through a substance, is a useful physical constant for identifying and assessing the purity of liquid samples.[5][6]

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp, D line, 589 nm), dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism using a dropper.[5]

-

The prism is closed and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[5]

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a thioether, primarily centered at the sulfur atom which is a nucleophilic center and can be readily oxidized.

Oxidation

The sulfur atom in this compound can be oxidized to form a sulfoxide (B87167) and further to a sulfone. This is a common and important reaction of thioethers.[7][8]

A general and environmentally friendly method for the oxidation of sulfides to sulfoxides uses hydrogen peroxide in glacial acetic acid.[8]

-

Reagents: this compound, 30% hydrogen peroxide (H₂O₂), glacial acetic acid, dichloromethane (B109758) (CH₂Cl₂), aqueous sodium hydroxide (B78521) (NaOH), anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask, this compound (2 mmol) is dissolved in glacial acetic acid (2 mL).

-

To this solution, 30% hydrogen peroxide (8 mmol) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a 4 M aqueous solution of sodium hydroxide.

-

The product, ethyl methyl sulfoxide, is extracted with dichloromethane.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure sulfoxide.[8]

-

Alkylation

The sulfur atom in this compound is nucleophilic and can react with alkyl halides to form a trialkylsulfonium salt.[9]

A general procedure for the S-alkylation of thiols can be adapted for the alkylation of thioethers.[10]

-

Reagents: this compound, an alkyl halide (e.g., methyl iodide), a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

-

Procedure:

-

This compound (1 mmol) is dissolved in the chosen solvent in a round-bottom flask.

-

The alkyl halide (1.1 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated under reflux, with the reaction progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude sulfonium (B1226848) salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Coordination Chemistry

As a soft ligand, the sulfur atom of this compound can coordinate to soft metal centers to form metal complexes.[11]

The synthesis of a metal complex with this compound would typically involve the reaction of a metal salt with the thioether ligand in a suitable solvent.[12]

-

Reagents: this compound, a metal salt (e.g., copper(II) nitrate), a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

The metal salt (e.g., Cu(NO₃)₂·3H₂O, 1 mmol) is dissolved in the solvent in a reaction flask.

-

This compound (1-2 molar equivalents) is added to the solution of the metal salt.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The formation of a precipitate may indicate the formation of the complex, which can then be isolated by filtration.

-

The isolated solid is washed with the solvent and dried under vacuum.

-

The resulting complex can be characterized by techniques such as IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.

-

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl and methyl protons. | N/A |

| ¹³C NMR | Signals for the two distinct carbon atoms of the ethyl group and the carbon of the methyl group. | N/A |

| Infrared (IR) | C-H stretching and bending vibrations. C-S stretching vibration. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 76. Fragmentation pattern characteristic of a thioether. | [1] |

Experimental Protocols for Spectroscopic Analysis

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Typical parameters for ¹H NMR include a frequency of 400 MHz, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a higher number of scans is typically required.

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or the solvent is recorded first and subtracted from the sample spectrum.

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer. Direct injection via a heated probe can also be used.[13]

-

Ionization: Electron ionization (EI) is a standard method for generating ions.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Synthesis of this compound

One common method for the synthesis of unsymmetrical sulfides like this compound is through the reaction of a thiol with an alkyl halide.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Applications

This compound is found naturally in some foods and has been identified as a volatile organic compound in certain biological processes.[14] In the context of drug development, while not a therapeutic agent itself, its thioether functional group is present in some drug molecules. The study of its chemical properties, particularly its metabolism via oxidation, can provide insights into the metabolic fate of more complex drug candidates containing a thioether moiety. Furthermore, due to its strong odor, it has applications as an odorant for natural gas to aid in leak detection.[2]

Safety Information

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. It is also an irritant. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the key physical and chemical properties of this compound. The inclusion of detailed experimental protocols for the determination of these properties and for conducting fundamental chemical transformations offers a practical resource for laboratory work. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this fundamental organic compound.

References

- 1. This compound | C3H8S | CID 12230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound 96 624-89-5 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ethyl methyl sulfoxide (1669-98-3) for sale [vulcanchem.com]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0031238) [hmdb.ca]

Ethyl methyl sulfide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl methyl sulfide (B99878) (CAS No. 624-89-5), a simple yet significant organosulfur compound. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow where it serves as a model compound in toxicological research.

Core Compound Information

Ethyl methyl sulfide, also known as 2-thiabutane, is a volatile, colorless liquid characterized by a distinct sulfide odor.[1] Its fundamental identifiers and molecular structure are foundational to understanding its chemical behavior.

-

Molecular Formula : C₃H₈S[4]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources. These properties are critical for applications in chemical synthesis, analytical chemistry, and for predicting its environmental fate and transport.

| Property | Value | Conditions |

| Boiling Point | 66-67 °C | at 760 Torr (lit.)[5] |

| 65.0 - 67.0 °C | ||

| 66.6 °C | at 751 Torr | |

| Melting Point | -106 °C | (lit.)[5] |

| -104.8 °C | [2] | |

| -105.9 °C | ||

| Density | 0.842 g/mL | at 25 °C (lit.)[5] |

| 0.8320 g/cm³ | at 25 °C | |

| Refractive Index | 1.440 | n20/D (lit.)[5] |

| 1.4382 - 1.4402 | ||

| Vapor Pressure | 272 mmHg | at 37.7 °C |

| 159.99 mmHg | ||

| Flash Point | -18 °C | |

| LogP | 1.54 | [2] |

| Solubility | Insoluble in water; Soluble in alcohols and oils | [2] |

Molecular Structure

The molecular structure of this compound consists of a central sulfur atom bonded to one ethyl group and one methyl group.

Caption: Ball-and-stick model of this compound.

Experimental Protocols

This section details common experimental methodologies for the synthesis and analysis of this compound.

Synthesis Protocols

1. Catalytic Reaction of Dimethyl Sulfide and Diethyl Sulfide

A modern approach to synthesizing this compound with high yield involves the reaction of dimethyl sulfide and diethyl sulfide over a catalyst.

-

Objective : To produce methyl ethyl sulfide with minimal reaction byproducts.

-

Reactants : Dimethyl sulfide (DMS) and Diethyl sulfide (DES).

-

Catalyst : Cobalt-molybdenum (CoMo) catalysts or gamma-alumina (g-alumina) have been shown to be effective.

-

General Procedure :

-

A blended feed of dimethyl sulfide and diethyl sulfide is prepared.

-

The feed is passed through a reactor containing the chosen catalyst under controlled temperature and pressure.

-

The reaction mixture is formed, containing the product this compound along with unreacted starting materials.

-

The product is then separated from the reaction mixture, typically through distillation.

-

-

Monitoring : The composition of the reaction mixture can be monitored using gas chromatography (see analysis protocol below).

2. Synthesis from Sodium Methyl Mercaptide and Ethyl Chloride

A more traditional method involves nucleophilic substitution.

-

Objective : To synthesize this compound via an Sₙ2 reaction.

-

Reactants : Sodium methyl mercaptide (CH₃SNa) and an ethyl halide such as ethyl chloride (CH₃CH₂Cl).

-

General Procedure :

-

Sodium methyl mercaptide is dissolved in a suitable polar aprotic solvent.

-

Ethyl chloride is added to the solution.

-

The reaction mixture is stirred, often with heating, to drive the reaction to completion.

-

The resulting this compound is isolated from the salt byproduct (NaCl) and the solvent, typically by extraction and subsequent distillation.

-

-

Note : This method can produce significant waste products.[10]

Analytical Protocols

Gas Chromatography-Based Analysis

Gas chromatography (GC) is the standard technique for the detection and quantification of volatile sulfur compounds like this compound.[7][11][12]

-

Objective : To separate, identify, and quantify this compound in various matrices, such as beverages, environmental air samples, or reaction mixtures.

-

Instrumentation : A gas chromatograph coupled with a sulfur-selective detector.

-

General Procedure (Headspace Analysis for Beverages) :

-

Sample Preparation : A liquid sample (e.g., beer) is placed in a sealed vial. An internal standard, such as a different sulfide not present in the sample, may be added for improved quantification.[7]

-

Volatilization : The vial is heated to allow volatile compounds, including this compound, to partition into the headspace (the gas phase above the liquid).

-

Injection : A sample of the headspace gas is injected into the GC.

-

Separation : The compounds are separated on a capillary column (e.g., Porapak QS, Carboxen-polydimethylsiloxane). A temperature program is often used to optimize separation.[7][12]

-

Detection : As the separated compounds elute from the column, they are detected by the FPD, MS, or other detector.

-

Quantification : The concentration is determined by comparing the peak area of this compound to a calibration curve generated from standards of known concentration. Detection limits can be in the parts-per-trillion (ppt) to nanograms-per-liter (ng/L) range.[11][12]

-

Application in Toxicological Research

Due to its structural similarity to sulfur mustards, this compound and its chlorinated analog, 2-chlorothis compound (CEMS), are used as safer models to study the mechanisms of toxicity and develop potential antidotes for these chemical warfare agents.

Logical Workflow: Antagonizing CEMS-Induced Cytotoxicity

One key area of research involves using nucleophilic scavengers to prevent the cellular damage caused by these alkylating agents. The compound 2,6-dithiopurine (B145636) (DTP) has been studied for this purpose.

Caption: Workflow of 2,6-dithiopurine (DTP) blocking CEMS-induced cytotoxicity.

This workflow illustrates a critical application in drug development and toxicology. CEMS, an analog of sulfur mustard, acts as a potent electrophile that causes DNA damage, leading to cytotoxicity and mutagenesis.[15] The nucleophilic scavenger 2,6-dithiopurine can chemically react with and neutralize CEMS before it reaches its cellular targets.[15] This intervention blocks the damaging pathway and results in cellular protection, demonstrating a potential therapeutic strategy against exposure to such chemical agents.[15]

References

- 1. CAS 624-89-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H8S | CID 12230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. methyl ethyl sulfide [stenutz.eu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. tandfonline.com [tandfonline.com]

- 8. msdsdigital.com [msdsdigital.com]

- 9. cmjpublishers.com [cmjpublishers.com]

- 10. US10538488B2 - Synthesis of methyl ethyl sulfide and related production systems - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A gas chromatography-quartz crystal microbalance for speciation of sulfur compounds in landfill gas - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 14. A gas chromatography-quartz crystal microbalance for speciation of sulfur compounds in landfill gas - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 15. This compound: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Sulfide from Dimethyl Sulfide and Diethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl methyl sulfide (B99878) through the catalytic transalkylation/disproportionation of dimethyl sulfide and diethyl sulfide. This method offers a direct route to the unsymmetrical sulfide, a compound of interest in various chemical and pharmaceutical applications. This document details the reaction conditions, potential catalysts, and a plausible experimental protocol based on available patent literature.

Introduction

Ethyl methyl sulfide is a valuable organosulfur compound with applications including its use as a natural gas odorant.[1][2] Traditional synthetic routes to unsymmetrical sulfides often involve the use of thiols and alkyl halides, which can generate significant waste and involve malodorous reagents. The direct synthesis from symmetrical dialkyl sulfides presents a more atom-economical and potentially "greener" alternative. The core of this process lies in the catalyzed exchange of alkyl groups between dimethyl sulfide (DMS) and diethyl sulfide (DES), leading to the formation of the desired this compound (EMS).

Reaction Principle: Catalytic Transalkylation/Disproportionation

The synthesis of this compound from dimethyl sulfide and diethyl sulfide proceeds via a reversible reaction, often referred to as transalkylation or disproportionation. The equilibrium for this reaction is represented as follows:

(CH₃)₂S + (CH₂CH₃)₂S ⇌ 2 CH₃SCH₂CH₃

This equilibrium is driven towards the formation of the unsymmetrical product by the use of a suitable catalyst. The reaction likely proceeds through the formation of sulfonium (B1226848) ion intermediates, facilitated by an acid catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from dimethyl sulfide and diethyl sulfide, as derived from patent literature.[3][4]

Table 1: Reaction Conditions

| Parameter | Range | Unit |

| Temperature | 125 - 500 | °C |

| 250 - 450 | °C | |

| 250 - 350 | °C | |

| Pressure | 50 - 850 | psig |

| 100 - 400 | psig | |

| 200 - 350 | psig | |

| Molar Ratio (DMS:DES) | 10:1 to 1:10 | - |

| Weight Hourly Space Velocity (WHSV) | 0.01 - 5 | h⁻¹ |

Table 2: Reported Yields

| Yield of this compound | Notes |

| > 40 mol % | General reported yield. |

| > 60 - 95 mol % | Often achievable. |

| up to 98-100 mol % | Possible under optimized conditions. |

| ~90 - 99% | Maximum single-pass conversion. |

Yield is typically based on the limiting reactant, which is often diethyl sulfide. An excess of dimethyl sulfide can favor a higher yield of this compound.[3]

Experimental Protocol (Proposed Laboratory Scale)

The following is a proposed experimental protocol for the synthesis of this compound from dimethyl sulfide and diethyl sulfide in a laboratory setting. This protocol is based on the conditions described in the patent literature and general knowledge of similar chemical transformations.

4.1. Materials and Equipment

-

Reactants:

-

Dimethyl sulfide (DMS)

-

Diethyl sulfide (DES)

-

-

Catalyst: A suitable solid acid catalyst (e.g., alumina, silica-alumina, zeolites, or sulfated zirconia).

-

Equipment:

-

High-pressure reactor (e.g., Parr reactor or similar) equipped with a stirrer, thermocouple, and pressure gauge.

-

Heating mantle or oil bath.

-

Gas chromatograph (GC) for product analysis.

-

Distillation apparatus for product purification.

-

4.2. Procedure

-

Catalyst Preparation: The chosen solid acid catalyst may require activation. This is typically achieved by heating the catalyst under a flow of inert gas (e.g., nitrogen or argon) at a high temperature (e.g., 200-400 °C) for several hours to remove any adsorbed water.

-

Reactor Charging:

-

The activated catalyst is transferred to the high-pressure reactor under an inert atmosphere.

-

A specific molar ratio of dimethyl sulfide and diethyl sulfide (e.g., 1:1 or with an excess of DMS) is added to the reactor.

-

-

Reaction Execution:

-

The reactor is sealed and purged with an inert gas.

-

The reaction mixture is heated to the desired temperature (e.g., 250-350 °C) with stirring.

-

The reaction is maintained at the target temperature and pressure for a predetermined period. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC.

-

-

Reaction Quenching and Product Isolation:

-

After the desired reaction time, the reactor is cooled to room temperature.

-

The reactor is carefully depressurized.

-

The liquid product mixture is separated from the solid catalyst by filtration or decantation.

-

-

Purification and Analysis:

-

The crude product mixture, containing unreacted starting materials and the this compound product, is purified by fractional distillation.

-

The purity of the isolated this compound is confirmed by GC and its identity can be further verified by spectroscopic methods (e.g., NMR, MS).

-

Mandatory Visualizations

5.1. Proposed Reaction Mechanism

The catalytic transalkylation of dimethyl sulfide and diethyl sulfide is likely to proceed via a mechanism involving the formation of sulfonium ions, particularly when an acid catalyst is employed. A plausible mechanism is outlined below.

Caption: Proposed acid-catalyzed mechanism for the synthesis of this compound.

5.2. Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. This compound: Topics by Science.gov [science.gov]

- 2. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08364C [pubs.rsc.org]

- 3. US10538488B2 - Synthesis of methyl ethyl sulfide and related production systems - Google Patents [patents.google.com]

- 4. CN111788178A - Synthesis of methyl ethyl sulfide and related production system - Google Patents [patents.google.com]

An In-depth Technical Guide on the Natural Occurrence of Ethyl Methyl Sulfide in Food and the Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfide (B99878) (EMS), a volatile sulfur compound (VSC), is a naturally occurring thioether that contributes to the aroma and flavor profiles of a variety of foods. It has been identified in numerous food items, often characterized by its sulfurous, cabbage-like, or garlic-like aroma. Despite its widespread detection, quantitative data on the concentration of EMS in food and environmental matrices remain limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known natural occurrences of EMS, details established analytical methodologies for its detection, and explores its putative biosynthetic and environmental pathways.

Introduction

Volatile sulfur compounds are a crucial class of molecules that significantly influence the sensory characteristics of many foods and beverages, even at trace concentrations. Ethyl methyl sulfide (CAS No. 624-89-5), with the chemical formula C₃H₈S, is an asymmetric dialkylthioether. Its presence has been confirmed in a range of foodstuffs, where it can contribute to both desirable and undesirable aroma profiles.[1][2] Understanding the natural occurrence, formation, and detection of EMS is essential for food scientists, flavor chemists, and researchers in related fields.

Natural Occurrence of this compound

While EMS has been detected in a variety of foods, it is important to note that most studies have confirmed its presence qualitatively rather than quantitatively. The following tables summarize the reported occurrences of EMS in different food categories.

Data Presentation: Qualitative Occurrence in Food

Table 1: Natural Occurrence of this compound in Plant-Based Foods

| Food Item | Source Category | References |

| Arabica Coffee (Coffea arabica) | Beverages | [2] |

| Garden Onion (Allium cepa) | Vegetables | [2] |

| Green Onion | Vegetables | [2] |

| Cabbage | Vegetables | [2] |

| Evergreen Blackberries (Rubus laciniatus) | Fruits | [2] |

Table 2: Natural Occurrence of this compound in Other Food Products

| Food Item | Source Category | References |

| Fermented Foods (general) | Fermented Products | [1][3] |

| Wine | Alcoholic Beverages | [4] |

| Beer | Alcoholic Beverages | [3] |

| Cheese | Dairy Products | [3] |

| Milk (UHT) | Dairy Products | [5][6] |

Note: The concentrations of this compound in the listed foods are generally not reported in the scientific literature. Its presence is typically noted as "detected, but not quantified."

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound in plants and microorganisms has not been fully elucidated. However, it is widely accepted that many volatile sulfur compounds in nature are derived from the catabolism of sulfur-containing amino acids, primarily methionine.[1][7] A plausible biosynthetic pathway for EMS can be inferred from the known metabolism of methionine and the formation of other alkyl sulfides.

The key precursor for the methyl group in many biological methylation reactions is S-adenosylmethionine (SAM). By analogy, it is hypothesized that an ethyl group donor, S-adenosylethionine (SAE), could be involved in the formation of ethylated sulfur compounds. The pathway likely involves the following steps:

-

Formation of Precursors: Methionine and ethionine (an ethyl analog of methionine) are converted to their respective S-adenosyl derivatives, SAM and SAE, through the action of methionine adenosyltransferase.

-

Formation of Thioether: A methyltransferase or a similar enzyme could catalyze the transfer of the methyl group from SAM to a sulfur-containing acceptor, or an ethyl group from SAE to a methyl-sulfur containing compound. Alternatively, a precursor like methanethiol (B179389) could be ethylated.

Signaling Pathway Diagram

Caption: Putative biosynthetic pathway of this compound.

Environmental Occurrence and Fate

The presence of this compound in the environment is likely due to its release from natural sources such as decaying vegetation and microbial activity in soil and aquatic environments.[8][9] Its volatility suggests that it will likely be mobile in the environment.

The environmental fate of EMS is expected to be similar to that of other volatile alkyl sulfides, such as dimethyl sulfide (DMS). The primary degradation pathway in the atmosphere is likely oxidation by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals.[8][10] This oxidation would lead to the formation of various degradation products, including sulfoxides and sulfonic acids.

Logical Relationship Diagram

Caption: Environmental pathways of this compound.

Experimental Protocols

The analysis of volatile sulfur compounds like EMS is challenging due to their low concentrations, high volatility, and reactivity. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed and effective technique.

Detailed Methodology for HS-SPME-GC-MS Analysis

The following protocol is based on a method where this compound was used as an internal standard for the quantification of other volatile sulfur compounds in vegetables. This demonstrates a robust method for the analysis of EMS itself.

Objective: To identify and quantify this compound in a food matrix.

Materials:

-

20 mL headspace vials with screw caps (B75204) and septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Mortar and pestle

-

Liquid nitrogen

-

Analytical balance

-

This compound standard

-

Distilled water

Procedure:

-

Sample Preparation:

-

Freeze a representative sample of the food matrix with liquid nitrogen.

-

Grind the frozen sample into a fine powder using a pre-chilled mortar and pestle.

-

Accurately weigh 2-3 g of the ground sample into a 20 mL headspace vial.

-

-

Internal Standard Spiking (if quantifying other analytes):

-

Add a known concentration of an appropriate internal standard (if EMS is the analyte, a deuterated analog or another sulfide not present in the sample would be suitable). For qualitative analysis, this step can be omitted.

-

-

Extraction:

-

Add 3-4 mL of distilled water to the vial.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a thermostatic autosampler tray at 45°C for 10 minutes to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for 40 minutes at 45°C.

-

-

GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the GC injector port.

-

Thermally desorb the analytes from the fiber at 250°C for 10 minutes in splitless mode.

-

GC Conditions (Example):

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 230°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic mass fragments for EMS can be used for confirmation.[11]

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile sulfur compound that has been identified in a diverse range of food products. While its presence is well-documented, a significant gap exists in the scientific literature regarding its quantitative levels in both food and the environment. The biosynthetic pathways are thought to be linked to the metabolism of sulfur-containing amino acids, although the specific enzymatic steps are yet to be fully elucidated. The analytical methods for its detection, particularly HS-SPME-GC-MS, are well-established and provide the necessary sensitivity and selectivity for its identification. Further research is required to quantify the concentration of EMS in various matrices to better understand its contribution to food aroma and its environmental significance.

References

- 1. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031238) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. ETS Labs [etslabs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Quantification of trace volatile sulfur compounds in milk by solid-phase microextraction and gas chromatography-pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur-containing amino acid methionine as the precursor of volatile organic sulfur compounds in algea-induced black bloom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Examining the Impact of Dimethyl Sulfide Emissions on Atmospheric Sulfate over the Continental U.S. | MDPI [mdpi.com]

- 10. Environmental VOSCs--formation and degradation of dimethyl sulfide, methanethiol and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C3H8S | CID 12230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl methyl sulfide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl Methyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for ethyl methyl sulfide (CAS No. 624-89-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this chemical in a laboratory setting.

Chemical Identification and Properties

This compound, also known as 2-thiabutane, is a highly flammable liquid with a characteristic stench.[1] It is crucial to be aware of its physical and chemical properties to ensure safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 624-89-5 | [1][2] |

| Molecular Formula | C3H8S | [3][4] |

| Molecular Weight | 76.16 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Stench, unpleasant, like rotten cabbage or garlic | [1][3] |

| Boiling Point | 66 - 67 °C (151 - 153 °F) | |

| Melting Point | -106 °C (-159 °F) | |

| Density | 0.842 g/cm³ at 25 °C (77 °F) | |

| Flash Point | -15 °C (5 °F) (closed cup) | [7][8] |

| Solubility | Insoluble in water; soluble in organic solvents, alcohols, and oils.[3][5] | |

| Vapor Pressure | 272 mmHg at 37.7 °C | [8] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[1][2] It is essential to understand the associated hazards to implement appropriate safety measures.

Table 2: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[9] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[9] |

Signal Word: Danger[1]

Hazard Pictogram:

-

GHS02: Flame

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidents and exposure.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2] No smoking is permitted in areas where this chemical is handled or stored.[1]

-

Static Discharge: Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.[1][2] Use only non-sparking tools.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] Specific recommendations are detailed in Section 4.

-

Hygiene: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[9]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed.[1][2]

-

Location: Store in a designated flammables area.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure risk.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Flame retardant antistatic protective clothing is recommended. The specific glove material and breakthrough time should be determined based on the specific laboratory conditions and manufacturer's recommendations. |

| Respiratory Protection | Respiratory protection is required when vapors or aerosols are generated. A respirator with a filter type ABEK is recommended. The user must ensure that the respirator is properly fitted and that maintenance, cleaning, and testing are carried out according to the manufacturer's instructions. |

PPE Selection Workflow

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures

Detailed procedures for handling emergencies are crucial for ensuring laboratory safety.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Rinse skin with water/shower. Seek medical attention.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Drink plenty of water. Call a physician immediately.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Carbon dioxide and extinguishing powder are also suitable.[2]

-

Unsuitable Extinguishing Media: Do not use a water jet.[2]

-

Specific Hazards: this compound is highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[1] Ensure adequate ventilation. Do not breathe vapors or aerosols. Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or water courses.[2]

-

Containment and Cleanup: Cover drains. Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite) and collect it for disposal in a suitable container.[1][11] Use spark-proof tools and explosion-proof equipment.[1]

Spill Response Workflow

Caption: Workflow for Responding to an this compound Spill.

Toxicological and Ecological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

-

Ecological Information: Do not empty into drains.[1] Due to its volatility, it will likely be mobile in the environment.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1][2]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using.

References

- 1. fishersci.com [fishersci.com]

- 2. cpachem.com [cpachem.com]

- 3. CAS 624-89-5: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C3H8S | CID 12230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound, 624-89-5 [thegoodscentscompany.com]

- 8. This compound 96 624-89-5 [sigmaaldrich.com]

- 9. msdsdigital.com [msdsdigital.com]

- 10. aksci.com [aksci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Analysis of Ethyl Methyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl methyl sulfide (B99878) (CH₃SC₂H₅), a volatile organic sulfur compound. This document is intended to serve as a valuable resource for researchers and professionals in various scientific fields, including drug development, by presenting key spectroscopic data (NMR, IR, and Mass Spectrometry) in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for ethyl methyl sulfide.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.44 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~2.05 | Singlet | 3H | -S-CH₃ |

| ~1.22 | Triplet | 3H | -S-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). J-coupling constant for the ethyl group is approximately 7.4 Hz.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows three signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 26.5 | -S-CH₂ -CH₃ |

| 15.6 | -S-CH₂-CH₃ |

| 15.4 | -S-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm).

Experimental Protocol for NMR Spectroscopy

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a volatile liquid sample like this compound.

1.3.1. Sample Preparation

-

Ensure the this compound sample is pure. If necessary, distill the liquid to remove any impurities.

-

In a clean, dry vial, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

1.3.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the resolution.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between pulses.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-50 ppm for this compound).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

1.3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts, multiplicities, and coupling constants from the ¹H NMR spectrum and the chemical shifts from the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands for C-H and C-S bonds.

Table 3: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2927 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2871 | Medium | C-H stretch (symmetric, -CH₃) |

| 1449 | Medium | C-H bend (scissoring, -CH₂) |

| 1376 | Medium | C-H bend (symmetric, -CH₃) |

| 781 | Strong | C-S stretch |

| 654 | Strong | C-S stretch |

Experimental Protocol for FTIR Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of a volatile liquid using a capillary cell.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Use a clean, dry pair of infrared-transparent salt plates (e.g., NaCl or KBr).

-

Place a small drop of this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates. The path length is typically around 0.015 mm.

-

Avoid applying excessive pressure, which could damage the salt plates.

-

-

Data Acquisition:

-

Place the assembled salt plates in the sample holder of the spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the major absorption peaks and assign them to the corresponding bond vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 76 | 65 | [CH₃SC₂H₅]⁺ (Molecular Ion) |

| 61 | 100 | [SC₂H₅]⁺ (Base Peak) |

| 47 | 45 | [CH₂S]⁺ |

| 45 | 30 | [CHS]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

| 27 | 35 | [C₂H₃]⁺ |

Fragmentation Analysis

The fragmentation of this compound under electron ionization can be rationalized as follows:

-

Molecular Ion (m/z = 76): The peak at m/z 76 corresponds to the intact molecule with one electron removed.

-

Base Peak (m/z = 61): The most abundant fragment is observed at m/z 61, which results from the loss of a methyl radical (•CH₃) from the molecular ion.

-

Fragment at m/z = 47: This peak arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

Other Fragments: The peaks at m/z 45, 29, and 27 correspond to further fragmentation of the primary ions.

Experimental Protocol for GC-MS

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 ppm.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures the elution of the compound (e.g., 150 °C).

-

-

Mass Spectrometer (MS):

-

Ion Source: Use electron ionization (EI) at a standard energy of 70 eV. Set the ion source temperature to approximately 230 °C.

-

Mass Analyzer: Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-100).

-

Detector: Ensure the detector is turned on and properly calibrated.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector.

-

Start the data acquisition, which will record the mass spectrum of the compound as it elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of known mass spectra for confirmation.

-

Interrelationship of Spectroscopic Data

The information obtained from these different spectroscopic techniques is complementary and provides a complete picture of the structure of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

This in-depth guide provides the essential spectroscopic data and methodologies for the analysis of this compound. The presented information is intended to support researchers and scientists in their respective fields by offering a reliable and comprehensive reference.

Thermodynamic Properties of Gaseous Ethyl Methyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of gaseous ethyl methyl sulfide (B99878) (also known as 2-thiabutane). The information is compiled from experimental measurements and theoretical calculations, offering a critical resource for professionals in research, science, and drug development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of gaseous ethyl methyl sulfide. These values are essential for understanding the behavior of this compound in various chemical processes and for modeling its properties in computational studies.

Table 1: Ideal Gas Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | -74.5 ± 1.3 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (S°) | 344.8 ± 4.2 | J/mol·K | --INVALID-LINK-- |

| Molar Heat Capacity at Constant Pressure (Cp) | 98.7 | J/mol·K | --INVALID-LINK-- |

Table 2: Temperature Dependence of Ideal Gas Heat Capacity (Cp) for this compound

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) |

| 273 | 94.1 |

| 298.15 | 98.7 |

| 300 | 99.0 |

| 400 | 118.8 |

| 500 | 137.2 |

| 600 | 153.1 |

| 700 | 167.4 |

| 800 | 180.3 |

| 900 | 191.8 |

| 1000 | 202.1 |

| Source: Data compiled from the NIST/TRC Web Thermo Tables.[1] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Source |

| 25.0 | 185.57 | Estimated |

| 37.7 | 272 | Sigma-Aldrich |

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound involves a combination of experimental techniques and computational methods.

Experimental Protocols

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined experimentally through combustion calorimetry.

-

Principle: A precisely weighed sample of the liquid compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a bomb calorimeter. The heat released during the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision.

-

Apparatus: A rotating-bomb calorimeter is often used for sulfur-containing compounds to ensure complete oxidation and to dissolve the sulfur oxides in the bomb solution.

-

Procedure:

-

A known mass of this compound is sealed in a sample holder within the bomb.

-

The bomb is pressurized with pure oxygen.

-

The bomb is placed in a calorimeter vessel containing a known amount of water.

-

The sample is ignited, and the temperature of the water is recorded over time until a thermal equilibrium is reached.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

2.1.2. Spectroscopic Methods for Heat Capacity and Entropy

Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are employed to determine the vibrational frequencies of the molecule. These frequencies are fundamental for calculating the vibrational contributions to the heat capacity and entropy.

-

Principle: The vibrational energy levels of a molecule are quantized. Transitions between these levels, induced by the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect), correspond to specific vibrational frequencies.

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer and a Raman spectrometer.

-

Procedure:

-

The IR and Raman spectra of gaseous this compound are recorded.

-

The observed spectral bands are assigned to the fundamental vibrational modes of the molecule. This assignment is often aided by computational chemistry.

-

-

Data Analysis: The vibrational frequencies, along with the molecular geometry and moments of inertia (determined from microwave spectroscopy or computational chemistry), are used in statistical mechanics calculations to determine the translational, rotational, and vibrational contributions to the ideal gas heat capacity and entropy over a range of temperatures.

Computational Protocols

Quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is scarce.

2.2.1. Density Functional Theory (DFT) and Ab Initio Calculations

-

Principle: These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule. From the calculated electronic energy, various thermodynamic properties can be derived.

-

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

-

Frequency Calculation: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the vibrational contributions to the thermodynamic functions.

-

Thermochemical Calculations: The translational, rotational, and vibrational partition functions are calculated at a given temperature and pressure. These partition functions are then used to compute the enthalpy, entropy, and heat capacity.

-

-

Commonly Used Methods:

-

B3LYP: A widely used hybrid DFT functional.

-

CBS-QB3 (Complete Basis Set): A high-accuracy composite ab initio method that extrapolates to the complete basis set limit to provide reliable thermochemical data.

-

Visualization of Methodological Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental and computational determination of the thermodynamic properties of gaseous this compound.

References

Quantum Chemical Analysis of Ethyl Methyl Sulfide Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of ethyl methyl sulfide (B99878) (CH₃CH₂SCH₃) through the lens of quantum chemical calculations. Understanding the conformational preferences of thioethers is crucial in various fields, including medicinal chemistry and materials science, as these preferences dictate molecular interactions and properties. This document outlines the computational methodologies employed to study the rotational isomers of ethyl methyl sulfide, presents key quantitative data, and offers a workflow for such theoretical investigations.

Introduction to this compound Conformational Isomerism

This compound exhibits rotational isomerism around the C-S bonds, leading to different spatial arrangements of its constituent atoms. The two primary conformers are the trans (or anti) and gauche forms, which arise from the rotation around the CH₂-S bond. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Early experimental and theoretical studies have been dedicated to elucidating the subtle energy differences between these forms.

Computational Methodologies for Conformational Analysis

The determination of the stable conformers of a molecule and their relative energies is a key application of quantum chemistry. The general workflow involves scanning the potential energy surface by systematically changing the dihedral angles that define the conformational space. The minima on this surface correspond to stable conformers.

Ab Initio and Density Functional Theory Approaches

A foundational study on the conformational stability of this compound was conducted using ab initio Self-Consistent Field (SCF) molecular orbital (MO) calculations. This work highlighted the challenges in accurately predicting the small energy difference between the trans and gauche conformers.

More recent computational studies on analogous molecules,

The Discovery and Early History of Ethyl Methyl Sulfide: An In-depth Technical Guide